

Rofleponide molecular weight and chemical properties

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Rofleponide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofleponide is a synthetic glucocorticoid that has demonstrated high affinity for the glucocorticoid receptor (GR) and significant anti-inflammatory efficacy in preclinical models.[1] This technical guide provides a detailed overview of the molecular weight and chemical properties of **Rofleponide**, alongside methodologies for its synthesis, analysis, and biological evaluation. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of glucocorticoid-based therapeutics.

Chemical and Physical Properties

Rofleponide is a corticosteroid with the chemical formula C₂₅H₃₄F₂O₆.[2][3][4] Its chemical structure and key physicochemical properties are summarized below. While experimental data for some properties are not readily available in the public domain, computed values from reliable databases are provided.

Table 1: Physicochemical Properties of Rofleponide



Property	Value
Molecular Weight	468.53 g/mol
Exact Mass	468.23234512 Da
Chemical Formula	C25H34F2O6
CAS Number	144459-70-1
IUPAC Name	(1S,2S,4R,6R,8S,9S,11S,12R, 13S,19S)-12,19-difluoro-11- hydroxy-8-(2- hydroxyacetyl)-9,13-dimethyl- 6-propyl-5,7- dioxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , 8.0 ¹³ , ¹⁸]icos-17-en-16-one
Synonyms	6α,9-Difluoro-11β,16α,17,21- tetrahydroxypregn-4-ene-3,20- dione, cyclic (R)-16,17-acetal with butyraldehyde
Appearance	Solid powder
Solubility	Soluble in DMSO (50 mg/mL)
XLogP3	3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	8

Experimental Protocols

Detailed experimental protocols specific to **Rofleponide** are not extensively published. However, based on established methods for similar glucocorticosteroids, the following protocols for synthesis, analysis, and biological evaluation can be adapted.

Synthesis of Rofleponide



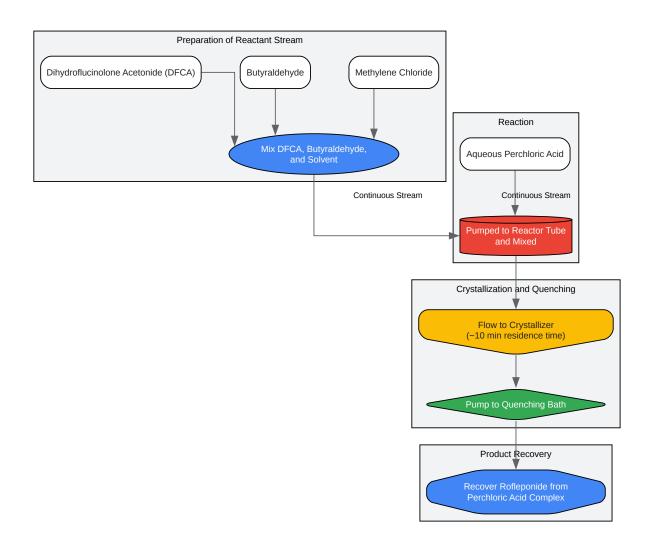




The synthesis of **Rofleponide** can be achieved through a multi-step process. A general approach involves the stereoselective transacetalization of a steroidal C-22 acetonide. A continuous process for the production of the R-isomer of **Rofleponide** has been described in the patent literature. The key steps are outlined below:

Experimental Workflow: Continuous Synthesis of R-Rofleponide





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Caption: Workflow for the continuous synthesis of R-Rofleponide.

Methodology:



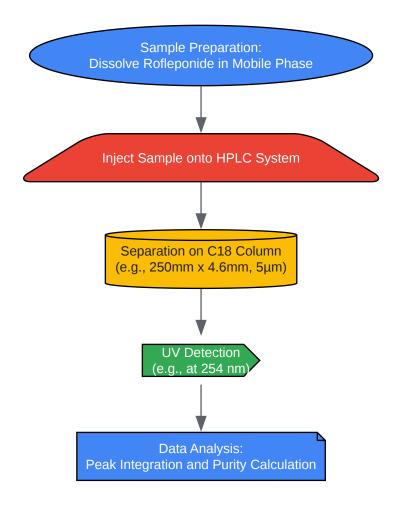
- Reactant Preparation: Dihydroflucinolone acetonide (DFCA) is dissolved in a suitable solvent such as methylene chloride. An excess of butyraldehyde (typically 1.5 to 5 moles per mole of DFCA) is added to this solution.
- Reaction: The mixture of DFCA and butyraldehyde is continuously pumped into a reactor tube. Simultaneously, a continuous stream of aqueous perchloric acid (60-72% concentration) is introduced into the reactor at a flow rate to achieve a molar ratio of 2 to 6 moles of perchloric acid per mole of DFCA.
- Crystallization: The reaction mixture flows through the reactor and then into a crystallizer, where it resides for approximately 10 minutes to allow for the formation of the Rofleponideperchloric acid complex.
- Quenching and Recovery: The material from the crystallizer is pumped into a quenching bath. The Rofleponide is then recovered from the perchloric acid complex.

Analytical Methods

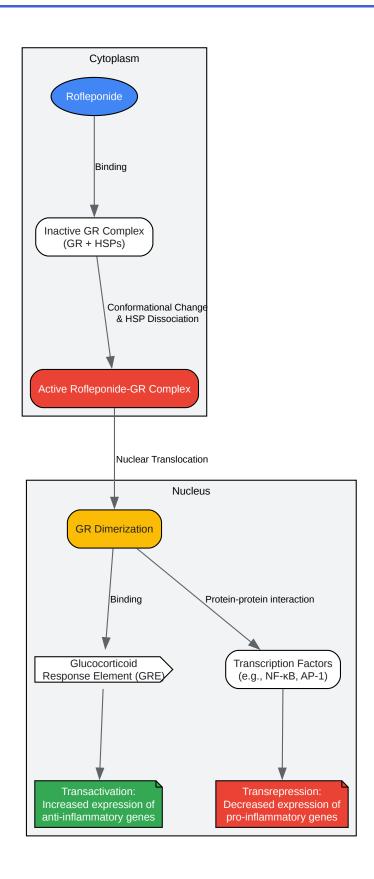
A reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of **Rofleponide**, similar to methods used for other corticosteroids.

Experimental Workflow: HPLC Purity Analysis









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